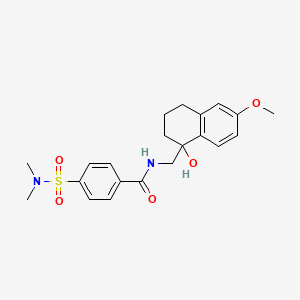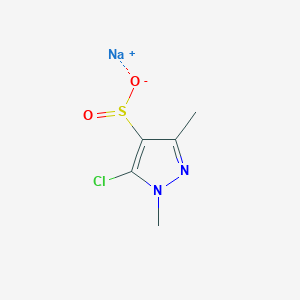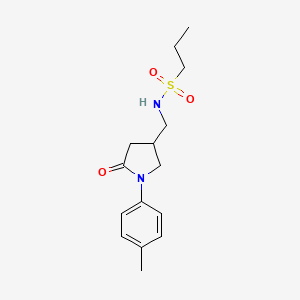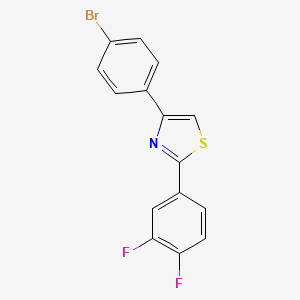
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an indolin-2-one group, a thiadiazole group, and a benzamide group . These groups are common in many pharmaceutical compounds and could potentially have various biological activities.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are typically synthesized through multi-step organic reactions involving the coupling of the appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the indolin-2-one group could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure .科学的研究の応用
Medicinal Chemistry: Anticancer Activity
This compound, with its indoline and thiadiazole moieties, has been explored for its potential anticancer properties. Indoline derivatives are known to exhibit significant protective effects against cell death induced by oxidative stress . The compound’s ability to interact with various biological targets can be harnessed to develop new cancer therapies, particularly in the realm of targeted drug delivery systems.
Biochemistry: Enzyme Inhibition
In biochemical research, the compound’s structural complexity allows it to act as an inhibitor for specific enzymes. For instance, indole derivatives have shown inhibitory activity against enzymes like RIPK1, which plays a role in necroptosis . This application is crucial in understanding and potentially controlling cell death pathways.
Neuroscience: Neuroprotection
The compound’s indoline component has been associated with neuroprotective agents that could be beneficial in treating neurological disorders such as ischemic stroke . Research in this area focuses on the compound’s efficacy in protecting neuronal cells from damage due to oxidative stress and inflammation.
Pharmacology: Antimicrobial and Antiviral Agents
Indole derivatives, including those with structures similar to the compound , have been studied for their antimicrobial and antiviral activities . These compounds can be designed to target specific pathogens, offering a pathway to develop new treatments for infectious diseases.
Chemical Synthesis: Ligand Design
In the field of chemical synthesis, the compound can serve as a ligand for metal complexes . These complexes can be used in catalysis, which is fundamental in developing new synthetic routes for pharmaceuticals and other valuable chemicals.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-6-8-15(9-7-13)18(26)21-19-22-23-20(28-19)27-12-17(25)24-11-10-14-4-2-3-5-16(14)24/h2-9H,10-12H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXLNTBBWPIASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Methoxyphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2862839.png)
![2-({2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}methyl)-4-methoxy-3,5-dimethylpyridine](/img/structure/B2862840.png)
![5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2862841.png)


![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2862846.png)

![3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2862850.png)
![(2E)-1-[4-(3-chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2862852.png)
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2862856.png)

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2862858.png)
![5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2862860.png)